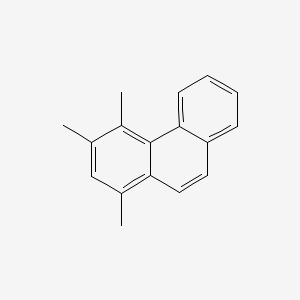

1,3,4-Trimethylphenanthrene

描述

1,3,4-Trimethylphenanthrene (C₁₇H₁₆) is a polycyclic aromatic hydrocarbon (PAH) with three methyl groups attached to the phenanthrene backbone at the 1-, 3-, and 4-positions. Alkylated phenanthrenes, including trimethyl derivatives, are commonly formed during the thermal maturation of organic matter in sedimentary basins and pyrolysis processes . Their distribution and abundance serve as biomarkers for assessing the maturity of crude oils and shales .

属性

IUPAC Name |

1,3,4-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-10-12(2)15-9-8-14-6-4-5-7-16(14)17(15)13(11)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQWQWFKALGQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697839 | |

| Record name | 1,3,4-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66271-45-2 | |

| Record name | 1,3,4-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,3,4-Trimethylphenanthrene can be synthesized through several methods, including the Friedel-Crafts alkylation of phenanthrene with appropriate alkylating agents. The reaction typically involves the use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide (e.g., methyl iodide) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

化学反应分析

1,3,4-Trimethylphenanthrene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted phenanthrenes. Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used in these reactions.

Major Products Formed: The major products formed from these reactions include phenanthrenequinone derivatives, dihydrophenanthrenes, and various substituted phenanthrenes.

科学研究应用

1,3,4-Trimethylphenanthrene has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of PAHs and their properties.

Biology: The compound is used in biological studies to investigate the effects of PAHs on living organisms and their potential toxicity.

Medicine: Research has explored the potential medicinal properties of this compound, including its use in drug development and as an anti-inflammatory agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

1,3,4-Trimethylphenanthrene is compared with other similar compounds, such as phenanthrene, anthracene, and pyrene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers of Trimethylphenanthrene

Trimethylphenanthrenes exhibit varying physicochemical and biological properties depending on the positions of methyl substituents. Key isomers include:

(a) 1,2,8-Trimethylphenanthrene

- Structure : Methyl groups at 1-, 2-, and 8-positions.

- Occurrence : Abundant in thermally mature Tasmanite oil shales, derived from tricyclic hydrocarbons .

- CAS Number : 20291-75-2 .

(b) 2,3,5-Trimethylphenanthrene

- Structure : Methyl groups at 2-, 3-, and 5-positions.

- Occurrence : Detected in resin-derived pyrolysis products, formed during dehydrogenation of abietic acid .

(c) 2,6,9-Trimethylphenanthrene

Higher Alkylated Phenanthrenes

(a) 1,2,3,4-Tetramethylphenanthrene

- Formula : C₁₈H₁₈.

- Molecular Weight : 234.34 g/mol.

- CAS Number : 4466-77-7 .

- Properties : Higher thermal stability due to increased alkylation; melting point 92.5°C .

(b) Retene (1-Methyl-7-isopropylphenanthrene)

- Structure : Methyl and isopropyl groups at 1- and 7-positions.

- Role: A biomarker derived from diterpenoid precursors; precursor to trimethylphenanthrenes in mature samples .

Key Comparative Data

Degradation and Environmental Behavior

The degradation efficiency of alkylphenanthrenes depends on substituent positions and alkylation degree. For example:

Toxicity and Regulatory Considerations

- Carcinogenicity: Trimethylphenanthrenes and tetramethylphenanthrenes are classified as mutagenic and carcinogenic, with activity linked to alkylation degree and ring structure .

- Environmental Impact : Their presence in pyrolysis-derived oils raises concerns about safe handling, especially in fuel applications .

生物活性

1,3,4-Trimethylphenanthrene (TMP) is a polycyclic aromatic hydrocarbon (PAH) characterized by three fused benzene rings with methyl substitutions at the 1, 3, and 4 positions. This compound has attracted attention in various fields, including environmental science and medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TMP, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The specific arrangement of methyl groups on the phenanthrene backbone influences both its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₇H₁₆ |

| Methyl Substituents | Positions 1, 3, and 4 |

| Classification | Polycyclic Aromatic Hydrocarbon (PAH) |

The biological activity of TMP can be attributed to several mechanisms:

Estrogenic Activity : TMP has been shown to exhibit estrogen receptor (ER) agonistic properties. In bioassays using H295R human adrenocortical carcinoma cells, TMP significantly stimulated the production of sex steroid hormones such as estradiol (E2) and testosterone (T) compared to controls.

Oxidative Stress and Inflammation : Research indicates that TMP may interact with cellular pathways associated with oxidative stress. Alkylated PAHs like TMP can influence oxidative stress responses in cells, contributing to inflammation and other pathological conditions.

Biodegradation : TMP's environmental impact includes its biodegradation by soil microbes. Its presence in contaminated environments can affect microbial community structure and function, influencing the degradation rates of other PAHs.

Comparative Analysis with Related Compounds

To understand the unique biological activity of TMP, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenanthrene | Three fused benzene rings | Base structure for many derivatives |

| 1-Methylphenanthrene | Methyl group at position 1 | Lower molecular weight affects physical properties |

| 2-Methylphenanthrene | Methyl group at position 2 | Different biological activity profile |

| 3-Methylphenanthrene | Methyl group at position 3 | Varies in reactivity compared to trimethyl derivatives |

| This compound | Methyl groups at positions 1, 3, and 4 | Exhibits distinct reactivity due to specific methyl substitutions |

Estrogenic Potency

A study conducted on various PAHs including TMP utilized the MVLN-luc bioassay to assess ER-mediated potency. TMP demonstrated significant estrogenic activity, suggesting potential implications for endocrine disruption in exposed organisms.

Cellular Response Mechanisms

In vitro assays using H295R cells revealed that exposure to TMP resulted in increased production of E2 and T at certain concentrations. The study highlighted that higher alkylation levels generally correlated with increased hormone production, indicating a structure-activity relationship that merits further exploration.

Environmental Impact Assessment

Research on the biodegradation of TMP in oil samples showed that while it is susceptible to microbial degradation, its presence complicates assessments due to interactions with other PAHs. This study emphasized the need for comprehensive environmental monitoring when assessing PAH contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。